2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid
CAS No.: 6240-94-4
Cat. No.: VC10339705
Molecular Formula: C12H15NO5
Molecular Weight: 253.25 g/mol
* For research use only. Not for human or veterinary use.
![2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid - 6240-94-4](/images/structure/VC10339705.png)
Specification
CAS No. | 6240-94-4 |
---|---|
Molecular Formula | C12H15NO5 |
Molecular Weight | 253.25 g/mol |
IUPAC Name | 2-[[2-(2-methoxyphenoxy)acetyl]amino]propanoic acid |
Standard InChI | InChI=1S/C12H15NO5/c1-8(12(15)16)13-11(14)7-18-10-6-4-3-5-9(10)17-2/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16) |
Standard InChI Key | FPENGYPIIVADIX-UHFFFAOYSA-N |
SMILES | CC(C(=O)O)NC(=O)COC1=CC=CC=C1OC |
Canonical SMILES | CC(C(=O)O)NC(=O)COC1=CC=CC=C1OC |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-[[2-(2-methoxyphenoxy)acetyl]amino]propanoic acid, reflecting its methoxyphenoxyacetyl group bonded to the amino nitrogen of a propanoic acid derivative . Its molecular formula, C₁₂H₁₅NO₅, corresponds to a molecular weight of 253.25 g/mol, as calculated from atomic masses .
Structural Elucidation
The compound’s structure comprises three key components:
-
2-Methoxyphenoxy group: A benzene ring substituted with a methoxy (-OCH₃) group at the 2-position and an ether-linked oxygen atom.
-
Acetyl-amino bridge: A carbonyl group (C=O) connects the phenoxy moiety to an amino (-NH-) group.
-
Propanoic acid backbone: A three-carbon chain terminating in a carboxylic acid (-COOH) group .
This arrangement is corroborated by its SMILES notation: CC(=O)C1=CC(=C(C=C1)OCCC(=O)O)OC
, which encodes the connectivity of atoms.
Physicochemical Properties
Thermodynamic Parameters
Synthesis and Manufacturing
Synthetic Routes
Although detailed protocols are absent in the reviewed sources, a plausible synthesis involves:
-
Etherification: Reaction of 2-methoxyphenol with chloroacetic acid to form 2-(2-methoxyphenoxy)acetic acid.
-
Amidation: Coupling the acetic acid derivative with alanine (2-aminopropanoic acid) using a carbodiimide catalyst.
-
Purification: Recrystallization or chromatography to isolate the final product.
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume